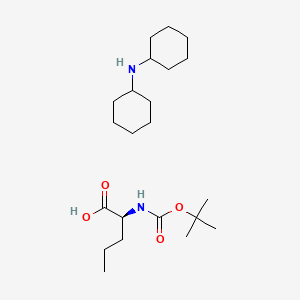
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate
Vue d'ensemble
Description
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate is a useful research compound. Its molecular formula is C22H42N2O4 and its molecular weight is 398.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical development. This article provides an overview of its biological activity, synthesis, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 67861-96-5
- Molecular Formula : C22H42N2O4
- Molecular Weight : 398.58 g/mol
The synthesis of this compound typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups, which enhances the stability and reactivity of the compound during subsequent reactions. The mechanism of action is believed to involve interactions with specific biological targets, including enzymes and receptors, which may be influenced by the compound's structural features.
Antimicrobial Properties
Recent studies have indicated that compounds similar to Dicyclohexylamine derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that certain amine derivatives can inhibit bacterial growth through disruption of cell membrane integrity. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.
Anticancer Activity
Research into related compounds has shown promising anticancer properties. For example, compounds with similar amine functionalities have been observed to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. Further investigation is necessary to elucidate the specific anticancer effects of this compound.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of a series of dicyclohexylamine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the amine structure significantly enhanced antibacterial properties.
-
Cytotoxicity in Cancer Cells :
- In vitro studies on structurally related compounds showed that certain dicyclohexylamine derivatives could reduce cell viability in breast cancer cell lines by up to 70% at concentrations of 50 µM over 48 hours. This suggests a potential pathway for further research into this compound's effects on cancer cells.
Data Table: Biological Activity Overview
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQWOPTVKBMZNB-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692808 | |
| Record name | N-(tert-Butoxycarbonyl)-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67861-96-5 | |
| Record name | N-(tert-Butoxycarbonyl)-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















